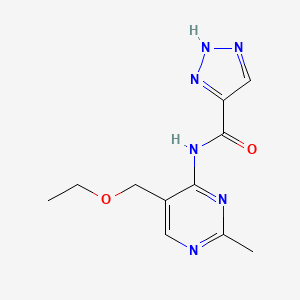

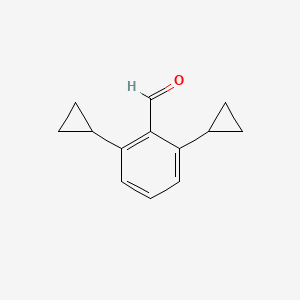

2,6-Dicyclopropyl-benzaldehyde

Overview

Description

Synthesis Analysis

The synthesis of related benzaldehyde derivatives is detailed in the papers. For instance, the acid-catalyzed acetalization of 2,6-bis(2-hydroxyethoxy)benzaldehyde is studied, leading to the formation of new 2,3-dihydro-5H-1,4-benzodioxepin derivatives and a macrocyclic compound . Another paper describes the synthesis of 2,4-dicyano-6-oxo-3-phenylbicyclo[3.2.1]octane-2,4-dicarboxylates through a sequential reaction involving furfural, cyclic secondary amines, benzaldehyde, and cyanoacetates . The third paper discusses the synthesis of various isomers of dibromo- and didodecyl benzothieno[3,2-b] benzothiophenes starting from bromo-2-(methylthio)benzaldehydes . These studies provide a framework for the synthesis of complex organic compounds that could be adapted for the synthesis of 2,6-Dicyclopropyl-benzaldehyde.

Molecular Structure Analysis

The molecular structure of the synthesized compounds is a key focus in the papers. Single crystal X-ray analysis is used to determine the solid-state molecular structure of the macrocyclic compound derived from 2,6-bis(2-hydroxyethoxy)benzaldehyde . Similarly, the structures of the 2,4-dicyano-6-oxo-3-phenylbicyclo[3.2.1]octane-2,4-dicarboxylates were determined by X-ray diffraction . These analyses are crucial for confirming the stereochemistry and the overall molecular architecture of the synthesized compounds, which is essential for understanding their chemical behavior.

Chemical Reactions Analysis

The papers do not directly discuss the chemical reactions of 2,6-Dicyclopropyl-benzaldehyde, but they do provide insights into the reactivity of similar compounds. The acid-catalyzed acetalization and the sequential reactions involving furfural, amines, benzaldehyde, and cyanoacetates indicate the potential reactivity of benzaldehyde derivatives under various conditions. The stereochemistry of the cyclization mechanism in the synthesis of benzothiophene derivatives is also investigated , which could be relevant for predicting the reactivity of 2,6-Dicyclopropyl-benzaldehyde in similar cyclization reactions.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2,6-Dicyclopropyl-benzaldehyde are not directly reported in the papers, the properties of related compounds can provide some context. The papers focus on the synthesis and structural determination of the compounds, which are foundational for understanding their physical and chemical properties. For example, the formation of a fourteen-membered tetraoxygenated macrocycle suggests a certain degree of rigidity and potential for specific intermolecular interactions, which would influence its physical properties. The stereochemistry and crystalline structures determined by X-ray diffraction also have implications for the compounds' melting points, solubility, and reactivity.

Scientific Research Applications

Pt-Catalyzed Hydrative Cyclization

- 2-[6-en-1-ynyl]benzaldehydes and their analogues, including 2,6-Dicyclopropyl-benzaldehyde, undergo successful cyclization through a Huisgen-type [3+2] cycloaddition to form tetracyclic platinum-carbene complexes. This process is noted for its good yields and excellent stereoselectivities and is applicable in the synthesis of complex organic compounds like faveline (Oh, Lee, & Hong, 2010).

Photocatalytic Conversion to Benzaldehyde

- Graphitic carbon nitride (g-C3N4) modified through various processes (thermal, mechanical, chemical) has been used as a metal-free photocatalyst for converting benzyl alcohol to benzaldehyde. This highlights an environmentally friendly approach in aqueous mediums, emphasizing the utility of benzaldehydes in green chemistry (Lima et al., 2017).

Enhanced Bioproduction of Benzaldehyde

- Benzaldehyde, derived from benzyl alcohol, is produced biologically using the yeast Pichia pastoris. This research demonstrates the viability of using biological systems for producing valuable chemicals like benzaldehyde, which has widespread industrial applications (Craig & Daugulis, 2013).

Oxidative Properties of Ti-SBA-15 Catalyst

- The use of sulfated Ti-SBA-15 catalysts in the oxidation of benzyl alcohol to benzaldehyde is a significant finding. This study shows an increase in benzyl alcohol conversion efficiency, enhancing the production of benzaldehyde, a chemical with vast applications (Sharma, Soni, & Dalai, 2012).

NiFe2O4 Nanoparticles in Benzaldehyde Production

- NiFe2O4 nanoparticles have been used as catalysts in the selective oxidation of benzyl alcohol to benzaldehyde. This method demonstrates an efficient, environmentally friendly approach with the potential for recyclability (Iraqui, Kashyap, & Rashid, 2020).

Sustainable Synthesis of Natural Benzaldehyde

- An innovative reactive distillation process has been developed for synthesizing natural benzaldehyde, a valuable natural fruit flavor. This research presents a more sustainable and cost-effective method for benzaldehyde production (Li et al., 2018).

Mechanism of Action

Target of Action

Benzaldehydes, in general, have been found to disrupt cellular antioxidation systems . They target components such as superoxide dismutases and glutathione reductase , which play crucial roles in maintaining cellular redox homeostasis.

Mode of Action

The mode of action of 2,6-Dicyclopropyl-benzaldehyde is likely through the disruption of cellular antioxidation . Benzaldehydes can interact with their targets, leading to destabilization of cellular redox homeostasis . This interaction results in changes at the molecular level, affecting the normal functioning of the cell.

Biochemical Pathways

Based on the known targets, it can be inferred that the compound affects pathways related to cellular antioxidation . Disruption of these pathways can lead to downstream effects such as increased oxidative stress within the cell.

Pharmacokinetics

A study has suggested that benzaldehydes can promote the absorption of drugs with lower oral bioavailability by disturbing the integrity of the lipid bilayer, enhancing membrane permeability . This could potentially impact the bioavailability of 2,6-Dicyclopropyl-benzaldehyde.

Result of Action

The molecular and cellular effects of 2,6-Dicyclopropyl-benzaldehyde’s action are likely related to its disruption of cellular antioxidation . This disruption can lead to increased oxidative stress within the cell, potentially affecting various cellular processes and functions. In the context of fungi, this disruption effectively inhibits fungal growth .

properties

IUPAC Name |

2,6-dicyclopropylbenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O/c14-8-13-11(9-4-5-9)2-1-3-12(13)10-6-7-10/h1-3,8-10H,4-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWYOQLWMUUEWNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C(=CC=C2)C3CC3)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

945543-18-0 | |

| Record name | 2,6-dicyclopropylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3-methoxybenzamide](/img/structure/B3004345.png)

![Methyl 4-[[6,7-dimethoxy-2-(4-methoxybenzoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate](/img/structure/B3004349.png)

![3-methyl-N-(3-methylbenzyl)-N-(4-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B3004350.png)

![1-(tert-Butoxycarbonyl)-4-[3-(trifluoromethyl)benzyl]piperidine-4-carboxylic aci](/img/structure/B3004354.png)

![4-benzoyl-N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B3004359.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B3004360.png)

![1-ethyl-7-methyl-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B3004365.png)